(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline
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Overview
Description
(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline is a synthetic organic compound characterized by the presence of a thiazole ring, a dichlorophenyl group, and an aniline moiety
Preparation Methods
The synthesis of (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiourea derivative and a haloketone.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a dichlorobenzene derivative reacts with the thiazole intermediate.
Attachment of the Aniline Moiety: The final step involves the condensation of the thiazole-dichlorophenyl intermediate with an aniline derivative under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural features.
Mechanism of Action
The mechanism of action of (Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds with a thiazole ring, such as thiazole orange, which is used as a fluorescent dye.
Dichlorophenyl Compounds: Compounds containing a dichlorophenyl group, such as dichlorophenylpiperazine, which has been studied for its psychoactive properties.
Aniline Derivatives: Compounds with an aniline moiety, such as aniline blue, which is used as a dye in biological staining.
The uniqueness of this compound lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-3-hexyl-N-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2S/c1-2-3-4-8-13-25-20(18-12-11-16(22)14-19(18)23)15-26-21(25)24-17-9-6-5-7-10-17/h5-7,9-12,14-15H,2-4,8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVYMCRURHNYKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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